![molecular formula C12H5F3N4 B1334526 Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- CAS No. 113710-34-2](/img/structure/B1334526.png)

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

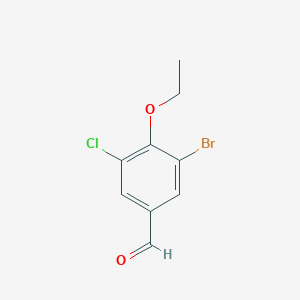

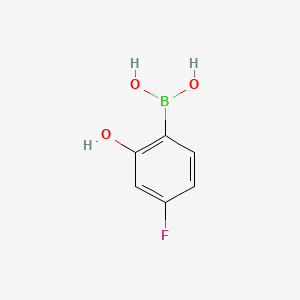

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups involved the reaction of the relevant 2-bromo-9,10-arylanthracene precursor with 3-trifluoromethylphenylboronic acid, Pd(PPh3)4, and K2CO3 in a solvent mixture of toluene/H2O/ethanol . Another study reported the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli whole cells .

Chemical Reactions Analysis

The chemical reactions involving “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” or similar compounds have been studied. For example, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate . Another study reported the electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” can be inferred from similar compounds. For instance, trifluoromethyl probes are preferred for 19F NMR studies of proteins due to their three-fold amplification in the signal-to-noise ratio resulting from three equivalent nuclei .

科学的研究の応用

Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) discusses the preparation and potential uses of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine. This compound could be a valuable building block for peptide photoaffinity reagents, offering significant advantages in biochemical studies (Shih & Bayley, 1985).

Synthesis of Tetrahydroisoquinolines : Research by Craig, Daniels, and Mackenzie (1992) demonstrated a method for synthesizing tetrahydroisoquinolines, using a similar compound. These findings could have implications for the development of new pharmaceuticals (Craig, Daniels, & Mackenzie, 1992).

Nonlinear Optical Limiting in Thiophene Dyes : A study by Anandan et al. (2018) explored the use of related thiophene dyes in optoelectronic devices. These dyes, including derivatives of the compound , showed promising results in protecting human eyes and optical sensors (Anandan et al., 2018).

Inhibitors of Human Leukocyte Elastase : Bernstein et al. (1995) developed potent inhibitors of human leukocyte elastase, using a trifluoromethyl ketone-based series that included the 3-amino substituent of the compound . These inhibitors showed potential in treating lung damage (Bernstein et al., 1995).

Air-Persistent Monomeric (Amino)(Carboxy) Radicals : A research by Mahoney et al. (2015) synthesized monomeric (amino)(carboxy) radicals featuring similar structures. These compounds showed unexpected stability in air, which could be significant for various chemical applications (Mahoney et al., 2015).

Two-Photon Cellular Imaging : Zhu et al. (2013) used a similar compound in the development of fluorescent nanoparticles for cellular imaging, demonstrating their potential in bio-molecule/drug delivery and fluorescence imaging (Zhu et al., 2013).

Non-Linear Optical Effects in Organic Luminogens : A study by Qian et al. (2015) showed that a related compound exhibited unique aggregation-induced emission characteristics and could be used in advanced materials for optical imaging (Qian et al., 2015).

Bioreduction in Pharmaceutical Synthesis : Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia that showed potential in the bioreduction of a compound similar to Ethenetricarbonitrile. This enzyme could be useful in synthesizing chiral alcohols for pharmaceutical applications (Yu et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPLAKMRDIMLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399045 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

CAS RN |

113710-34-2 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)